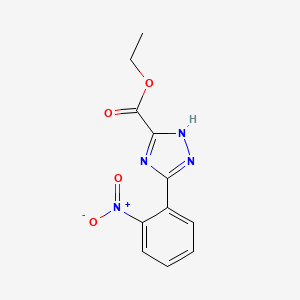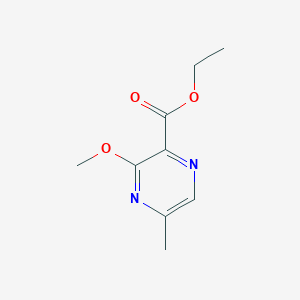![molecular formula C17H31N3O2 B13662506 N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-4-(1-piperazinyl)bicyclo[222]octan-1-amine is a chemical compound that features a bicyclic octane structure with a piperazine ring and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine typically involves the protection of the amine group with a Boc group, followed by the introduction of the piperazine ring. One common method involves the reaction of 4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperazine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Acidic conditions such as treatment with trifluoroacetic acid (TFA) can remove the Boc protecting group.
Substitution: Nucleophilic reagents like alkyl halides can react with the free amine to form substituted derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can produce various N-substituted derivatives.
科学的研究の応用
N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under physiological conditions, allowing the free amine to participate in biochemical reactions. The piperazine ring can act as a pharmacophore, interacting with various molecular targets.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A strong nucleophilic reagent used in organic synthesis.
N-Boc-piperazine: A simpler analog with a single piperazine ring and a Boc protecting group.
Uniqueness
N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine is unique due to its bicyclic structure combined with a piperazine ring and a Boc protecting group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C17H31N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
tert-butyl N-(4-piperazin-1-yl-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C17H31N3O2/c1-15(2,3)22-14(21)19-16-4-7-17(8-5-16,9-6-16)20-12-10-18-11-13-20/h18H,4-13H2,1-3H3,(H,19,21) |
InChIキー |
JQVXYVPXALDMHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


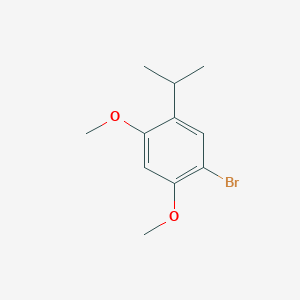
![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)
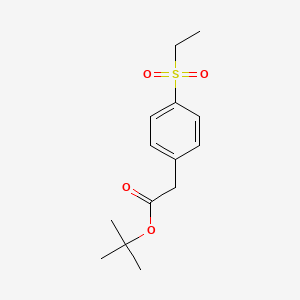

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)

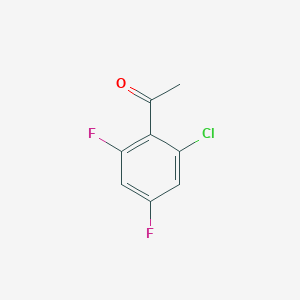
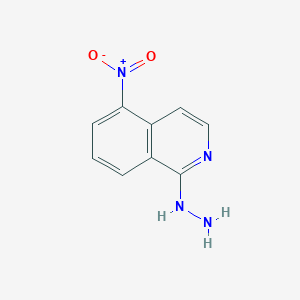
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
